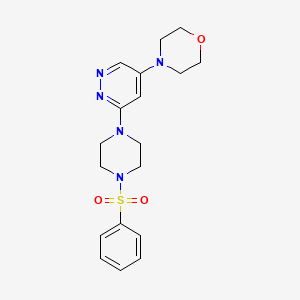
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27ClN6O3 and its molecular weight is 506.99. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Research
Research on purine derivatives, including compounds with piperazine substituents, has shown potential applications in cardiovascular research. For instance, derivatives have been synthesized and tested for their cardiovascular activities, such as antiarrhythmic and hypotensive effects. These compounds have been evaluated for their electrocardiographic changes, demonstrating significant prophylactic antiarrhythmic activity in experimentally induced arrhythmias. Additionally, some derivatives exhibited hypotensive activity, indicating their potential for developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Antihistaminic and Antiasthmatic Agents
Another area of application is in the development of antihistaminic and antiasthmatic agents. Purine derivatives have been synthesized and evaluated for their antihistaminic activity, showing good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. These findings suggest the potential of purine derivatives in treating allergic conditions and asthma (Pascal et al., 1985).
Antimicrobial and Antituberculosis Activity
The synthesis of purine linked piperazine derivatives targeting Mycobacterium tuberculosis has revealed promising compounds as potent inhibitors. These derivatives disrupt the biosynthesis of the peptidoglycan, exerting antiproliferative effects against the tuberculosis bacterium. This research underscores the potential of these compounds in developing new antituberculosis drugs (Konduri et al., 2020).
Anticonvulsant Activity
Purine and piperazine derivatives have also been explored for their anticonvulsant activity. These studies have led to the identification of compounds with significant protective effects in various seizure models, suggesting their potential use in epilepsy treatment (Kamiński et al., 2011).
Herbicidal Applications
The synthesis of novel purine derivatives has shown significant herbicidal activity, indicating their potential use in agricultural chemistry. These compounds present a new approach to controlling weed growth, which could lead to the development of new herbicides (Li et al., 2005).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione' involves the use of several chemical reactions to form the final product. The pathway includes the synthesis of intermediate compounds that are then used to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylamine", "4-chlorobutyronitrile", "piperazine", "3-methylxanthine", "benzoyl chloride", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine", "React 5-chloro-2-methylphenylamine with piperazine in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine.", "Step 2: Synthesis of 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile", "React 4-(5-chloro-2-methylphenyl)piperazine with 4-chlorobutyronitrile in N,N-dimethylformamide to form 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile.", "Step 3: Synthesis of 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione", "React 3-methylxanthine with benzoyl chloride in the presence of potassium carbonate and acetic anhydride to form 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione.", "React 4-(5-chloro-2-methylphenyl)piperazine-1-carbonitrile with 3-methyl-7-benzoyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium hydroxide and triethylamine to form 8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification of the final product", "The final product is purified by recrystallization from diethyl ether and water." ] } | |
CAS番号 |
924803-16-7 |
製品名 |
8-((4-(5-chloro-2-methylphenyl)piperazin-1-yl)methyl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione |
分子式 |
C26H27ClN6O3 |
分子量 |
506.99 |
IUPAC名 |
8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-phenacylpurine-2,6-dione |
InChI |
InChI=1S/C26H27ClN6O3/c1-17-8-9-19(27)14-20(17)32-12-10-31(11-13-32)16-22-28-24-23(25(35)29-26(36)30(24)2)33(22)15-21(34)18-6-4-3-5-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,29,35,36) |
InChIキー |
VIVIJSOBSWREHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(=O)C5=CC=CC=C5)C(=O)NC(=O)N4C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




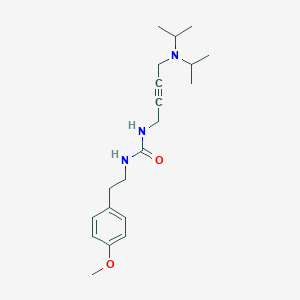
![N-[(1S)-1-(4-Methylsulfanylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2895512.png)
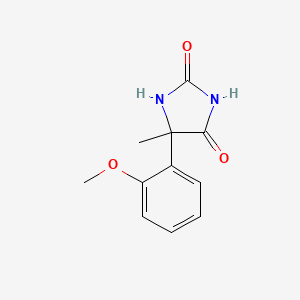
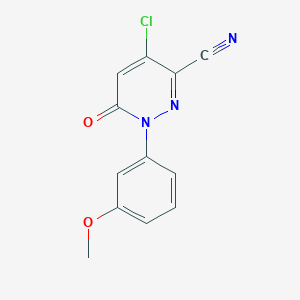
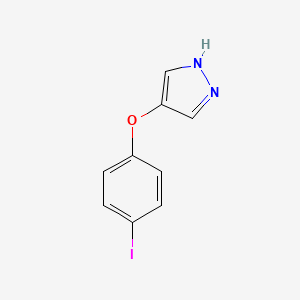
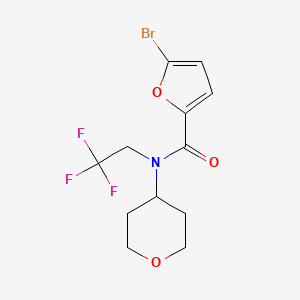
![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)
![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)
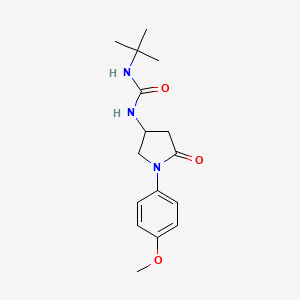
![(5E)-2-[4-(2-methylpropoxy)phenyl]-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2895524.png)
![2-(2,4-dichlorophenoxy)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propan-1-one](/img/structure/B2895528.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-naphthamide](/img/structure/B2895529.png)
